7,25-Dihydroxycholesterol

Catalog No.
S596591
CAS No.
107655-65-2
M.F
C27H46O3
M. Wt
418.7 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7,25-Dihydroxycholesterol

CAS Number

107655-65-2

Product Name

7,25-Dihydroxycholesterol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol

Molecular Formula

C27H46O3

Molecular Weight

418.7 g/mol

InChI

InChI=1S/C27H46O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h16-17,19-24,28-30H,6-15H2,1-5H3/t17-,19+,20-,21+,22+,23?,24+,26+,27-/m1/s1

InChI Key

BQMSKLCEWBSPPY-BXGICBJUSA-N

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C

Synonyms

7,25-dihydroxycholesterol, 7,25-dihydroxycholesterol, (3beta,7alpha)-isomer, 7,25-dihydroxycholesterol, (3beta,7beta)-isomer, 7,25-OHC

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(C=C4[C@@]3(CC[C@@H](C4)O)C)O)C

Description

The exact mass of the compound 7,25-Dihydroxycholesterol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Membrane Lipids - Sterols - Cholesterol - Oxysterols - Hydroxycholesterols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

7,25-Dihydroxycholesterol is a sterol compound that plays a significant role in various biological processes. It is formed through the hydroxylation of cholesterol and is structurally characterized by two hydroxyl groups at the 7 and 25 positions. This compound is notable for its involvement in immune regulation and cellular signaling, particularly as an agonist for the Epstein-Barr virus-induced G protein-coupled receptor 2 (GPR183), also known as EBI2. The molecular formula of 7,25-dihydroxycholesterol is C27H46O3, with a molecular weight of 418.65 g/mol .

7,25-Dihydroxycholesterol undergoes various chemical transformations, primarily involving hydroxylation and oxidation reactions. For instance, it can be synthesized from 25-hydroxycholesterol through enzymatic processes that involve the action of specific hydroxylases. In particular, human diploid fibroblasts have been shown to convert 25-hydroxycholesterol into 7,25-dihydroxycholesterol, which can also be influenced by glucocorticoids like dexamethasone .

Additionally, this compound can interact with other oxysterols in metabolic pathways, participating in reactions that modulate cholesterol metabolism and homeostasis .

The biological activity of 7,25-dihydroxycholesterol is multifaceted. It acts as a potent agonist for GPR183, influencing the migration and localization of immune cells such as B and T lymphocytes . This property suggests its role in immune responses and inflammation. Studies have demonstrated that the compound can induce an inflammatory response characterized by macrophage influx when administered in vivo . Furthermore, it has been implicated in modulating cytokine production and influencing immune cell behavior during inflammatory processes .

Synthesis of 7,25-dihydroxycholesterol can be achieved through several methods:

  • Enzymatic Hydroxylation: This is the most common method where enzymes such as cytochrome P450 hydroxylases catalyze the addition of hydroxyl groups to cholesterol or its derivatives.
  • Chemical Synthesis: Laboratory methods involving

7,25-Dihydroxycholesterol has several applications in research and potential therapeutic areas:

  • Immunology: Due to its role as a GPR183 agonist, it is studied for its effects on immune cell migration and function.
  • Cholesterol Metabolism Studies: It serves as a model compound to understand cholesterol metabolism and the effects of oxysterols on cellular processes.
  • Inflammation Research: Its ability to induce inflammatory responses makes it a candidate for studying inflammatory diseases and potential treatments .

Several compounds share structural similarities with 7,25-dihydroxycholesterol. Here are some notable examples:

CompoundStructural FeaturesUnique Properties
25-HydroxycholesterolHydroxyl group at position 25Immunosuppressive properties
27-HydroxycholesterolHydroxyl group at position 27Involved in bile acid synthesis
7-HydroxycholesterolHydroxyl group at position 7Exhibits anti-tumor activity
7-Keto-cholesterolKetone group at position 7Precursor for various steroid hormones

Uniqueness of 7,25-Dihydroxycholesterol:

  • The combination of hydroxyl groups at both the 7 and 25 positions gives this compound unique biological functions not fully shared by its analogs.
  • Its specific role as an agonist for GPR183 distinguishes it from other oxysterols that may not interact with this receptor.

XLogP3

5.7

Dates

Modify: 2023-07-17

Explore Compound Types